ALK Inhibitory Potency: TL13-110 vs. Degrader TL13-112
TL13-110 retains comparable ALK inhibitory potency to the active degrader TL13-112. TL13-110 exhibits an IC50 of 0.34 nM against ALK in a LANCE activity assay, compared to 0.14 nM for TL13-112 [1]. The less than 2.5-fold difference in potency establishes TL13-110 as a well-matched negative control for assessing ALK inhibition in the absence of degradation [1].
| Evidence Dimension | ALK Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.34 nM |
| Comparator Or Baseline | TL13-112: 0.14 nM |
| Quantified Difference | 0.20 nM (2.4-fold lower) |
| Conditions | Biochemical LANCE ALK activity assay at ATP Km (18 µM) |
Why This Matters
Confirms TL13-110 can isolate inhibition-specific effects without confounding degradation, critical for mechanistic studies.
- [1] Powell, C. E.; Gao, Y.; Tan, L.; Donovan, K. A.; Nowak, R. P.; Loehr, A.; Bahcall, M.; Fischer, E. S.; Jänne, P. A.; George, R. E.; Gray, N. S. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2018, 61 (9), 4249–4255. View Source
